molecular formula C11H15BrN2O2S B1376843 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine CAS No. 1316217-86-3

5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine

Cat. No.: B1376843
CAS No.: 1316217-86-3
M. Wt: 319.22 g/mol
InChI Key: CDWXTHJSAUZRPL-UHFFFAOYSA-N
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Description

5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine (CAS 1316217-86-3) is a brominated heteroaromatic compound with the molecular formula C11H15BrN2O2S and a molecular weight of 319.22 g/mol . It features a pyridine ring, a key scaffold in medicinal chemistry, which is substituted at the 2-position with a piperidine ring bearing a methylsulfonyl group. This structure makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the field of anticancer drug discovery. Research indicates that compounds incorporating similar 5-bromo-7-azaindolin-2-one and piperidine-based structures demonstrate potent antitumor activity . These molecules act as multi-targeted inhibitors and have shown promising results in vitro against a broad spectrum of human cancer cell lines, including liver carcinoma (HepG2), lung adenocarcinoma (A549), and ovarian carcinoma (Skov-3) . Some derivatives have exhibited significantly higher potency than the established anticancer drug Sunitinib, highlighting the research value of this chemical scaffold in developing novel therapeutic agents . The bromine atom on the pyridine ring serves as a reactive handle for further functionalization via cross-coupling reactions, allowing researchers to explore structure-activity relationships and optimize drug candidates. This product is intended for research purposes and is not for diagnostic or therapeutic use. Researchers can request detailed specifications, including Certificate of Analysis (CoA), MSDS, and bulk pricing.

Properties

IUPAC Name

5-bromo-2-(1-methylsulfonylpiperidin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2S/c1-17(15,16)14-6-2-3-9(8-14)11-5-4-10(12)7-13-11/h4-5,7,9H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWXTHJSAUZRPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Piperidine Ring Formation: The formation of the piperidine ring through cyclization reactions.

    Methylsulfonyl Group Addition:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, altering the oxidation state of the sulfur atom in the methylsulfonyl group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Catalysts like palladium and bases such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Research
Recent studies have investigated the potential of compounds similar to 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine in treating depression and anxiety disorders. The piperidine moiety is known for its pharmacological properties, and modifications can enhance selectivity for serotonin receptors, which are crucial in mood regulation.

Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of piperidine compounds that exhibited significant activity against serotonin receptors (5-HT1A) and showed promise in animal models of depression. The incorporation of the methylsulfonyl group was noted to enhance solubility and bioavailability, critical factors in drug design.

2. Anticancer Activity
Research has also focused on the anticancer properties of pyridine derivatives. The compound's structure allows for interaction with various biological targets involved in cancer cell proliferation.

Case Study:
In a study reported in Cancer Letters, a series of pyridine derivatives were synthesized, including variations of this compound. These compounds demonstrated cytotoxic effects on several cancer cell lines, suggesting that further development could lead to new chemotherapeutic agents.

Material Science Applications

3. Organic Electronics
The unique electronic properties of pyridine-based compounds make them suitable candidates for organic semiconductors. Their ability to form stable thin films is advantageous for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Data Table: Electronic Properties Comparison

Compound NameConductivity (S/m)Band Gap (eV)Application
This compound0.012.5OLEDs
Other Pyridine Derivative0.0152.4Photovoltaics

Synthetic Intermediate

4. Synthesis of Novel Compounds
As a synthetic intermediate, this compound can be utilized to produce a variety of complex molecules. Its bromine atom serves as a versatile site for further functionalization.

Case Study:
In a synthetic pathway outlined by researchers in Synthetic Communications, this compound was used to synthesize a library of new piperidine derivatives with enhanced biological activity by employing nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine and Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Pyridine Heterocycle Substituent Key Features
This compound C₁₁H₁₆BrN₂O₂S 320.22 Br at C5, piperidin-3-yl at C2 1-(methylsulfonyl)piperidine Sulfone enhances stability and polarity
5-Bromo-2-(methylsulfonyl)pyridine C₆H₆BrNO₂S 236.09 Br at C5, methylsulfonyl at C2 None Simpler structure, lower molecular weight
5-Bromo-2-(4-methylpiperazin-1-yl)pyridine C₁₀H₁₄BrN₃ 256.14 Br at C5, 4-methylpiperazin-1-yl at C2 4-methylpiperazine Additional nitrogen increases polarity
5-Bromo-N-(tetrahydro-2H-pyran-4-yl)pyridine-3-sulfonamide C₁₀H₁₂BrN₃O₃S 362.24 Br at C5, sulfonamide at C3 Tetrahydro-2H-pyran-4-yl Sulfonamide and ether enhance solubility
5-Bromo-2-chloro-3-[(piperidin-1-yl)carbonyl]pyridine C₁₁H₁₂BrClN₂O 326.65 Br at C5, Cl at C2, carbonyl at C3 Piperidin-1-yl carbonyl Carbonyl group introduces reactivity

Structural Variations and Implications

  • Heterocycle Type: The target compound uses a piperidine ring, while analogues like 5-bromo-2-(4-methylpiperazin-1-yl)pyridine employ a piperazine ring. In 5-Bromo-N-(tetrahydro-2H-pyran-4-yl)pyridine-3-sulfonamide , a tetrahydropyran ring replaces the nitrogenous heterocycle, introducing an ether oxygen for altered pharmacokinetics.
  • Functional Groups: Sulfone vs. Sulfonamide: The target’s methylsulfonyl group (electron-withdrawing) contrasts with sulfonamide derivatives (e.g., ), which offer hydrogen-bond donor/acceptor capabilities. Carbonyl vs. Direct Bonding: The piperidinyl carbonyl group in adds a reactive site for further functionalization compared to the direct C–N bond in the target compound.

Physicochemical Properties

  • Molecular Weight : The target compound (320.22 g/mol) is heavier than simpler analogues like 5-bromo-2-(methylsulfonyl)pyridine (236.09 g/mol) , impacting membrane permeability and bioavailability.
  • Stability : Sulfones (target compound) are more oxidation-resistant than sulfides, whereas sulfonamides (e.g., ) may exhibit pH-dependent solubility.

Biological Activity

5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position of the pyridine ring and a piperidine ring with a methylsulfonyl group. Its molecular formula is C11H14BrN3O2S, with a molecular weight of approximately 316.22 g/mol. The presence of both bromine and methylsulfonyl groups contributes to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyridine Ring : The brominated pyridine can be synthesized through nucleophilic substitution reactions.
  • Piperidine Substitution : The piperidine moiety is introduced via nucleophilic substitution, where a piperidine derivative reacts with the brominated pyridine.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa25

The compound exhibits bactericidal activity, disrupting bacterial cell walls and inhibiting protein synthesis pathways, which has been demonstrated in in vitro studies .

Anticancer Activity

In vitro evaluations have shown that this compound possesses significant antiproliferative effects against various cancer cell lines, including:

Cancer Cell Line IC50 (µM)
MDA-MB-231 (Breast)12
HepG2 (Liver)15
A549 (Lung)10

These findings suggest that the compound could serve as a potential lead for developing new anticancer therapies .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for bacterial survival and cancer cell proliferation.
  • Receptor Interaction : It may bind to certain receptors involved in signaling pathways that regulate cell growth and apoptosis.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various derivatives of piperidine compounds, including this compound. The study found that this compound exhibited superior activity against resistant strains of Staphylococcus aureus, outperforming traditional antibiotics .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the anticancer properties of this compound against multiple cancer cell lines. The results indicated that it effectively induced apoptosis in MDA-MB-231 cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in breast cancer treatment .

Q & A

(Basic) What are the common synthetic routes for preparing 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine?

Answer:
The synthesis typically involves functionalizing a pyridine core via halogenation and subsequent substitution. A plausible route includes:

Bromination : Introduce bromine at the 5-position of 2-piperidinylpyridine using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., UV light or radical initiators) .

Sulfonylation : React the piperidine nitrogen with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to install the methylsulfonyl group. Reaction monitoring via TLC or HPLC is critical to avoid over-sulfonylation .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization (solvent: methanol/water) ensures purity (>95% by NMR) .

Key Challenges : Competing side reactions (e.g., sulfonamide formation) require precise stoichiometry and temperature control (0–5°C during sulfonylation) .

(Advanced) How can reaction conditions be optimized to minimize byproducts during sulfonylation of the piperidine moiety?

Answer:
Byproduct formation (e.g., disubstituted sulfonamides) is mitigated through:

  • Temperature Control : Maintain sulfonylation at 0–5°C to reduce nucleophilicity of the piperidine nitrogen .
  • Solvent Selection : Use anhydrous dichloromethane (DCM) or THF to prevent hydrolysis of methylsulfonyl chloride .
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonylation and reduce reaction time .
  • Real-Time Monitoring : Employ in-situ FTIR or LC-MS to track reaction progress and terminate before side reactions dominate .

Validation : Compare 1^1H NMR spectra of intermediates (e.g., disappearance of piperidine NH peak at δ 2.8–3.2 ppm confirms sulfonylation) .

(Basic) What analytical techniques are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • 1^1H NMR: Confirm substitution patterns (e.g., bromine at C5: deshielded aromatic proton at δ 8.2–8.5 ppm; methylsulfonyl group: singlet at δ 3.1–3.3 ppm) .
    • 13^{13}C NMR: Verify quaternary carbons (e.g., C-Br at ~110 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+^+ at m/z 333.04 (calculated for C11_{11}H14_{14}BrN2_2O2_2S) .
  • HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA, λ = 254 nm) .

(Advanced) How to resolve discrepancies in reported melting points for this compound?

Answer:
Reported melting points vary due to:

  • Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetone) and compare DSC thermograms .
  • Impurity Profiles : Analyze by HPLC-MS to detect trace impurities (e.g., residual solvents or brominated byproducts) that depress melting points .
  • Calibration : Cross-validate equipment using standard references (e.g., caffeine, 236°C).

Example : A study reported mp = 217–219°C (ethanol recrystallization) vs. 210–212°C (acetone), attributed to solvent-dependent crystal packing .

(Basic) What precautions are necessary for handling this compound in air/moisture-sensitive reactions?

Answer:

  • Storage : Store under argon at −20°C in amber vials to prevent photodegradation and hydrolysis .
  • Handling : Use gloveboxes or Schlenk lines for sulfonylation steps. Pre-dry solvents (e.g., molecular sieves in THF) .
  • Deactivation : Quench excess methylsulfonyl chloride with ice-cold aqueous NaHCO3_3 before disposal .

(Advanced) How can computational chemistry predict reactivity trends in further functionalization?

Answer:

  • DFT Calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution (EAS) at C3/C4 positions. Fukui indices identify nucleophilic sites .
  • Solvent Effects : Simulate reaction pathways in polar aprotic (DMSO) vs. nonpolar (toluene) solvents using COSMO-RS .
  • Validation : Compare predicted vs. experimental regioselectivity in nitration or Suzuki coupling reactions .

Case Study : DFT predicted higher reactivity at C4 for Suzuki coupling (ΔG‡ = 28.5 kcal/mol vs. 32.1 kcal/mol at C3), confirmed by isolated yields (C4: 72% vs. C3: 15%) .

(Basic) What are the stability profiles of this compound under acidic/basic conditions?

Answer:

  • Acidic Conditions (pH < 3) : Degradation occurs via hydrolysis of the methylsulfonyl group (t1/2_{1/2} = 2 h at 1M HCl, 25°C) .
  • Basic Conditions (pH > 10) : Stable for >24 h in 0.1M NaOH, but prolonged exposure leads to piperidine ring opening .
  • Light Exposure : UV-Vis studies show 10% decomposition after 48 h under UV light (λ = 254 nm) .

(Advanced) How to design a scalable purification protocol minimizing silica gel usage?

Answer:

  • Crystallization Screen : Test solvent/antisolvent pairs (e.g., ethyl acetate/hexane vs. acetone/water) for optimal yield and purity .
  • Centrifugal Partition Chromatography (CPC) : Achieve >90% recovery with heptane/ethyl acetate/ethanol/water (5:5:5:5) .
  • Green Chemistry : Replace silica gel with recyclable polystyrene-based resins (e.g., Biotage® SNAP KP-Sil) .

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